4-methoxy-2-oxo-2H-pyran-6-carbaldehyde

Synthetic efficiency 2-Pyrone functionalization Aldehyde installation

4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde (CAS 56070-85-0) is a heterocyclic α-pyrone aldehyde characterized by a 6-formyl substituent on a 4-methoxy-2-pyrone core. The compound belongs to the 2-pyrone class of natural products and synthetic intermediates, distinguished by the combination of an electron-donating 4-methoxy group and a reactive 6-carbaldehyde handle.

Molecular Formula C7H6O4
Molecular Weight 154.121
CAS No. 56070-85-0
Cat. No. B2558445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-oxo-2H-pyran-6-carbaldehyde
CAS56070-85-0
Molecular FormulaC7H6O4
Molecular Weight154.121
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C=O
InChIInChI=1S/C7H6O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-4H,1H3
InChIKeyXYKRDIIZXDJMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde (CAS 56070-85-0): A Specialized α-Pyrone Aldehyde for Conjugated Pyrone Synthesis


4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde (CAS 56070-85-0) is a heterocyclic α-pyrone aldehyde characterized by a 6-formyl substituent on a 4-methoxy-2-pyrone core. The compound belongs to the 2-pyrone class of natural products and synthetic intermediates, distinguished by the combination of an electron-donating 4-methoxy group and a reactive 6-carbaldehyde handle [1]. The 6-formyl group enables Wittig olefination and Knoevenagel condensation reactions that are inaccessible to the corresponding 6-methyl or 6-unsubstituted analogs, making this compound a strategic intermediate for constructing 6-alkenyl-, 6-styryl-, and 6-aryl-4-methoxy-2-pyrones—a scaffold associated with antimalarial, antitubercular, and antifungal activities [2][3].

4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde: Why Analogs Cannot Substitute for Downstream Conjugated Pyrone Construction


In-class 4-methoxy-2-pyrones such as 4-methoxy-6-methyl-2-pyrone (CAS 672-89-9) and 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone, CAS 675-10-5) lack the electrophilic 6-formyl group that defines the synthetic utility of 56070-85-0 [1]. The 6-methyl group requires oxidative functionalization (e.g., SeO₂ oxidation) to generate an aldehyde, adding a synthetic step with associated yield losses, whereas 56070-85-0 provides the aldehyde in pre-installed form for direct Wittig or aldol condensation [1]. Conversely, 4-hydroxy-2-oxo-2H-pyran-6-carbaldehyde (CAS 147647-75-4) carries the 6-aldehyde but substitutes a free 4-hydroxyl for the 4-methoxy group. The 4-OH introduces a hydrogen-bond donor that can alter reactivity, solubility, and tautomeric behavior; the 4-methoxy group in 56070-85-0 provides predictable electronic activation of the pyrone ring toward nucleophilic addition at C-6 while eliminating phenolic acidity as a competing reaction pathway. The dual substitution pattern—4-OCH₃ plus 6-CHO—is specifically required for the one-step synthesis of 6-conjugated-4-methoxy-2-pyrones that have demonstrated antimalarial IC₅₀ values below 10 µM and selectivity indices above 10 [2].

Quantitative Differentiation Evidence for 4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde Against Closest Pyrone Analogs


Pre-Installed 6-Formyl Group Eliminates Oxidative Functionalization Step Required by 4-Methoxy-6-methyl-2-pyrone

The 6-formyl group in 56070-85-0 bypasses the SeO₂ oxidation step required to convert the 6-methyl group of 4-methoxy-6-methyl-2-pyrone (triacetic acid lactone methyl ether) into a synthetically useful aldehyde. Kimura et al. reported that SeO₂ oxidation of the 6-methyl group in triacetic acid lactone methyl ether afforded 6-formyl-4-methoxy-2-pyrone as the synthetic entry point for Wittig-based construction of 5,6-dehydrokawain, yangonin, and related 6-conjugated-2-pyrones [1]. When starting from the pre-formed aldehyde 56070-85-0, this oxidation step—along with its associated workup, purification, and yield loss—is eliminated entirely, reducing the synthetic sequence by one step.

Synthetic efficiency 2-Pyrone functionalization Aldehyde installation

4-Methoxy-6-styryl-pyran-2-ones Synthesized from 6-Formyl-4-methoxy-2-pyrone Achieve Antimalarial IC₅₀ <10 µM with Selectivity Index >10

McCracken et al. (2012) synthesized a library of 4-methoxy-6-styryl-pyran-2-ones via condensation of 6-formyl-4-methoxy-2-pyrone (the core scaffold of 56070-85-0) with appropriate Wittig reagents. Natural product 3 and non-natural styrene/naphthalene-substituted examples (13, 18, 21, 22, 23) exhibited antimalarial activity with IC₅₀ <10 µM against Plasmodium falciparum and selectivity indices (SI) >10, indicating meaningful therapeutic windows [1]. In contrast, the Δ⁷-dihydro analogues (saturated side-chain derivatives) were typically less active or lacked selectivity, demonstrating that the conjugated 6-alkenyl motif accessible from the 6-formyl precursor is critical for bioactivity [1].

Antimalarial activity Plasmodium falciparum Structure-activity relationship

4-Methoxy-2-pyrone Aldehyde Scaffold Enables Access to Antitubercular Activity (MIC 45 µM) Not Achievable with 4-Hydroxy-2-pyrone Starting Materials

McCracken et al. evaluated their 4-methoxy-6-styryl-pyran-2-one library against Mycobacterium tuberculosis and reported one compound with MIC 45 µM [1]. This stands in contrast to the 3,6-dialkyl-4-hydroxy-pyran-2-one metabolites pseudopyronines A and B, which were previously characterized as only modest M. tuberculosis growth inhibitors [1]. The 4-methoxy substitution in the styryl-pyranone series, relative to the 4-hydroxy substitution in pseudopyronines, alters the electronic properties of the pyrone ring and may contribute to the differentiated antitubercular profile. Sun et al. (2022) subsequently demonstrated that pseudopyronines A, B, and C exhibit potent antibacterial activity against Staphylococcus aureus with MICs of 6.25, 0.156, and 0.39 µg/mL respectively [2], illustrating that the 4-hydroxy-2-pyrone class targets Gram-positive bacteria preferentially, whereas the 4-methoxy-6-styryl-2-pyrone class derived from 6-formyl-4-methoxy-2-pyrone expands the activity spectrum toward mycobacteria.

Antitubercular activity Mycobacterium tuberculosis Pseudopyronine comparison

4-Methoxy Group Provides Predictable Electronic Activation Absent in 4-Unsubstituted and 4-Hydroxy-2-pyrone-6-carbaldehydes

The 4-methoxy substituent in 56070-85-0 acts as an electron-donating group through resonance (+M effect), activating the α-pyrone ring toward nucleophilic attack at the C-6 aldehyde position. The 13C NMR spectra of 4-methoxy-2-pyrones show characteristic upfield shifts at C-3 and C-5 relative to unsubstituted 2-pyrones, consistent with increased electron density on the ring [1]. In contrast, 2-oxo-2H-pyran-6-carbaldehyde (the 4-unsubstituted analog, CAS not assigned) lacks this activating group, while 4-hydroxy-2-oxo-2H-pyran-6-carbaldehyde (CAS 147647-75-4) introduces a phenolic proton that can participate in tautomerism (4-hydroxy ⇌ 4-oxo forms) and acid-base chemistry, complicating reaction predictability [1]. The 4-methoxy group in 56070-85-0 locks the electronic structure into a single, well-defined state suitable for reproducible Wittig and Knoevenagel chemistry.

Electronic effects Pyrone reactivity Nucleophilic addition

High-Value Application Scenarios for 4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde in Anti-Infective Drug Discovery and Natural Product Synthesis


One-Step Synthesis of 6-Styryl-4-methoxy-2-pyrones for Antimalarial Hit Expansion

Procurement of 56070-85-0 enables direct Wittig olefination with benzyl- or naphthyl-phosphoranes to generate 4-methoxy-6-styryl-pyran-2-one libraries. McCracken et al. demonstrated that congeners from this scaffold achieve P. falciparum IC₅₀ values below 10 µM with selectivity indices exceeding 10, establishing a validated hit series for antimalarial lead optimization [2]. The pre-installed aldehyde eliminates the SeO₂ oxidation step otherwise required when starting from 4-methoxy-6-methyl-2-pyrone [1].

Synthesis of Conjugated 2-Pyrone Natural Products (Kawain, Yangonin, Methysticin Analogs)

The 6-formyl group in 56070-85-0 is the established synthetic entry point for constructing naturally occurring 6-conjugated-2-pyrones including 5,6-dehydrokawain, yangonin, 11-methoxy-yangonin, and 5,6-dehydromethysticin via Wittig reaction with the corresponding phosphoranes [1]. These natural products and their analogs are of interest for CNS and anti-inflammatory screening programs.

Mycobacterium tuberculosis Hit Identification with 4-Methoxy-Pyrone Scaffolds

The 4-methoxy-6-formyl-2-pyrone core provides access to compounds with demonstrated antitubercular activity (MIC 45 µM against M. tuberculosis) [2]. This activity spectrum is differentiated from the 4-hydroxy-2-pyrone pseudopyronine class, which preferentially targets Gram-positive pathogens such as S. aureus (MIC 0.156 µg/mL for pseudopyronine B) [3]. Researchers pursuing mycobacteria-selective hits should prioritize the 4-methoxy series over 4-hydroxy alternatives.

Photochemical Dimerization for Aniba-Dimer-Type Antileishmanial Leads

The 4-methoxy-6-styryl-pyran-2-ones generated from 56070-85-0 undergo photochemical [2+2] cycloaddition to form aniba-dimer-type asymmetric dimers. McCracken et al. reported that dimer 33 exhibited activity toward Leishmania donovani (IC₅₀ 4.5 µM) in addition to antimalarial activity, suggesting the scaffold's utility for dual malaria-leishmaniasis lead discovery [2]. The aldehyde handle is prerequisite for accessing this dimer space.

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